

Application Note: Quantification of 4-Ketocyclophosphamide in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: 4-Ketocyclophosphamide

Cat. No.: B195324

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **4-ketocyclophosphamide**, a major metabolite of the anticancer drug cyclophosphamide, in human urine. The established protocol utilizes a simple dilution sample preparation, followed by a rapid chromatographic separation and detection using a triple-quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. A key metabolic pathway involves the formation of 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then further metabolized to the active phosphoramidate mustard and the inactive metabolite, carboxyphosphamide. **4-ketocyclophosphamide** is another significant, inactive metabolite formed from 4-hydroxycyclophosphamide. Monitoring the levels of cyclophosphamide and its metabolites, such as **4-ketocyclophosphamide**, is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note provides a detailed protocol for the reliable quantification of **4-ketocyclophosphamide** in human urine using LC-MS/MS.

Experimental

Sample Preparation

A simple "dilute and shoot" method was employed for the preparation of urine samples.^[1] This approach minimizes sample handling and potential for analyte loss.^[1]

Protocol:

- Thaw frozen human urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, dilute 100 μ L of the supernatant with 900 μ L of an aqueous solution containing the internal standard (D4-cyclophosphamide).^[2]^[3]
- Vortex the mixture for 10 seconds.
- Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

LC Parameters:

Parameter	Value
Column	Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[4]
Mobile Phase A	1 mM Ammonium Hydroxide in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.40 mL/min[4]
Injection Volume	10 µL
Column Temp.	40 °C
Run Time	11.5 minutes[2][3]

Mass Spectrometry

A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).

MS/MS Parameters:

Parameter	4-Ketocyclophosphamide	D4-Cyclophosphamide (IS)
Ionization Mode	Positive ESI	Positive ESI
Precursor Ion (m/z)	277.0	265.0[5]
Product Ion (m/z)	154.0	140.0[5]
Collision Energy	15 eV	20 eV
Dwell Time	100 ms	100 ms

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of **4-ketocyclophosphamide** in human urine.

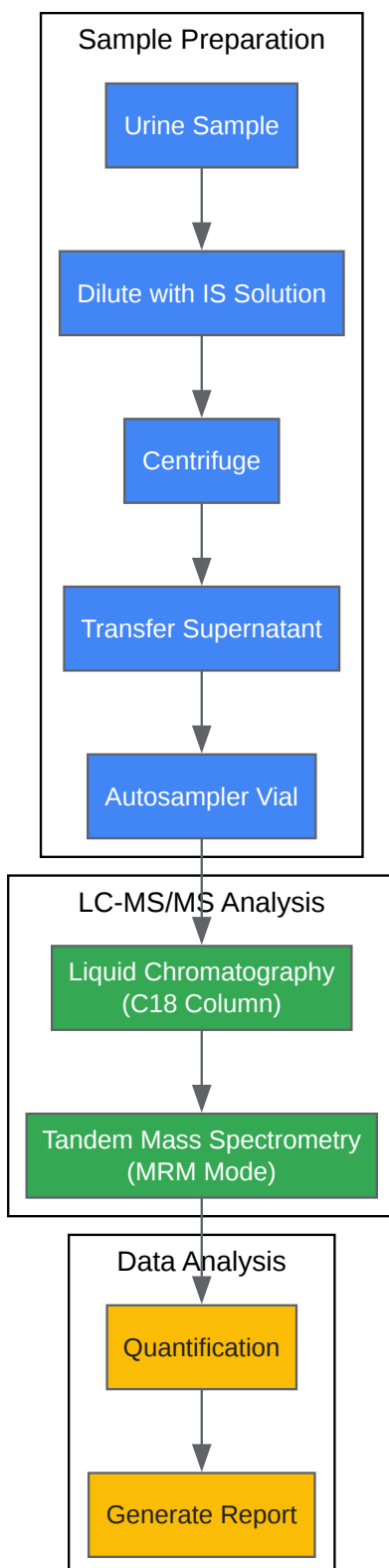
Linearity and Sensitivity

The method was linear over a concentration range of 0.5 µg/mL to 27 µg/mL for **4-ketocyclophosphamide**.^[2] The limit of detection (LOD) for **4-ketocyclophosphamide** was determined to be 5 ng/mL.^{[2][3][6]}

Quantitative Data Summary:

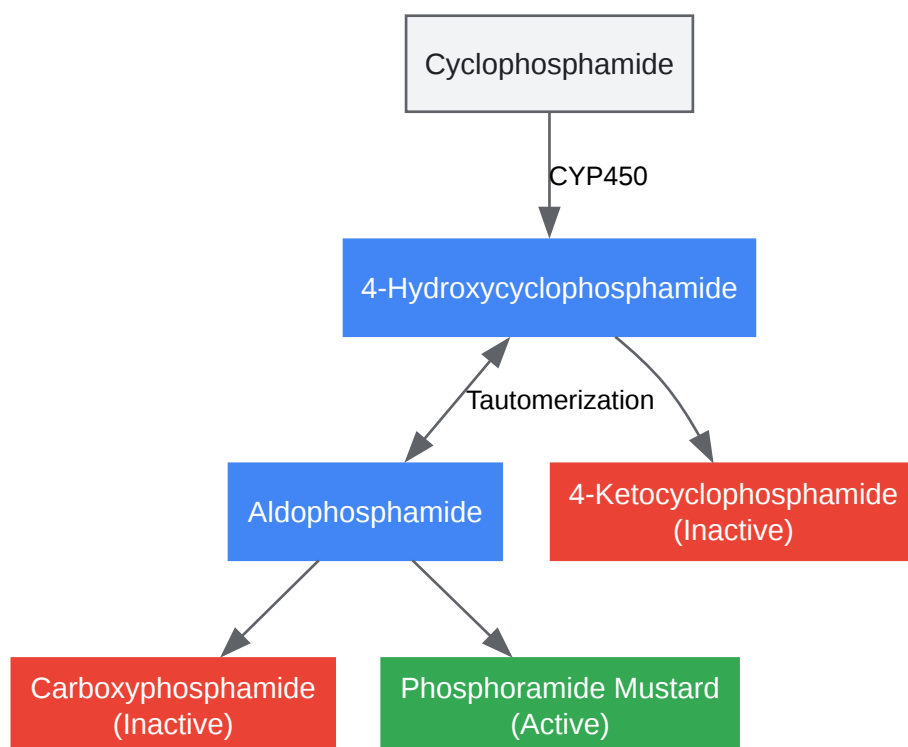
Analyte	Matrix	LLOQ (ng/mL)	ULOQ (ng/mL)	Linearity (r ²)
4-Ketocyclophosphamide	Urine	5	27,000	> 0.99

Visualizations



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Caption: Experimental workflow for **4-ketocyclophosphamide** quantification.



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Caption: Simplified metabolic pathway of cyclophosphamide.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of **4-ketocyclophosphamide** in human urine. The simple sample preparation and rapid analysis time make it well-suited for high-throughput clinical and research laboratories. This method can be a valuable tool in pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.

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